molecular formula C17H14O3 B191856 5-Methyl-7-methoxyisoflavone CAS No. 82517-12-2

5-Methyl-7-methoxyisoflavone

Cat. No. B191856
CAS RN: 82517-12-2
M. Wt: 266.29 g/mol
InChI Key: WGOUYULOZZRTFS-UHFFFAOYSA-N
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Description

5-Methyl-7-methoxyisoflavone, also known as methoxyisoflavone, is a chemical compound that is commonly marketed as a bodybuilding supplement . It is a flavonoid that is extracted from soybeans . It is used to reduce the secretion of cortisol, the stress hormone, which can negatively affect mood and have a catabolic effect on developing muscles .


Molecular Structure Analysis

The molecular formula of 5-Methyl-7-methoxyisoflavone is C17H14O3 . The compound crystallizes in the monoclinic space group P2 1 /c, with cell dimensions of a = 10.321(3) Å; b = 11.290(5) Å; c = 11.979(8) Å; β = 107.00(5)°; V = 1334.9(11) Å 3 and D calc. = 1.325 Mg/m 3 for Z = 4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-7-methoxyisoflavone include a density of 1.2±0.1 g/cm 3, a boiling point of 449.3±45.0 °C at 760 mmHg, and a flash point of 217.5±15.1 °C . It also has a molar refractivity of 75.7±0.3 cm 3, a polar surface area of 36 Å 2, and a molar volume of 219.6±3.0 cm 3 .

Scientific Research Applications

  • Ergogenic Properties and Metabolism : 5-Methyl-7-methoxyisoflavone is used by bodybuilders for its ergogenic properties. A study highlighted its metabolites' potential to cause false-positive results in urinary immunoassay screening tests for cannabinoids. The study used ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF) to identify five metabolites of methoxyisoflavone, revealing two metabolic pathways related to the hydroxylation of the B ring and O-demethylation of the methoxy group (Lecompte et al., 2014).

  • Metabolic Pathways in Doping Analysis : Another study investigated the in vivo metabolism of methoxyisoflavone, identifying eight metabolites. The findings suggest that large amounts of these metabolites in urine can potentially confound doping analysis. The study also mentioned methoxyisoflavone's ability to inhibit the enzyme aromatase, which interferes with testosterone metabolism, highlighting its relevance in routine doping control analysis (Iannone et al., 2019).

  • Anti-Melanoma Activity : A study conducted on the biotransformation of genistein by recombinant Escherichia coli resulted in the production of methoxyisoflavones, including 5,7,4′-trihydroxy-3′-methoxyisoflavone, which exhibited potent antiproliferative activity against mouse B16 melanoma cells. This suggests potential applications in anti-melanoma treatments (Chiang et al., 2017).

  • Estrogen Receptor Binding : Isoflavonoids from Erythrina poeppigiana, including compounds related to 5-Methyl-7-methoxyisoflavone, were evaluated for their affinity for estrogen receptors. This study provides insights into the potential applications of these compounds in hormone-related therapies (Djiogue et al., 2009).

  • Cytochrome P450-Mediated Metabolism : Research on methoxylated flavones, including 5-Methyl-7-methoxyisoflavone, revealed their resistance to oxidative metabolism by human liver microsomes and recombinant cytochrome P450 isoforms. This study is significant for understanding the metabolic stability of these compounds and their potential as cancer chemopreventive agents (Walle & Walle, 2007).

  • Aromatase Inhibition : A study showed that methylated flavones, such as 5,7-dimethoxyflavone, 7-methoxyflavone, and 7,4'-dimethoxyflavone, are potent inhibitors of the enzyme aromatase. This suggests their potential in the prevention and treatment of hormone-dependent cancers (Ta & Walle, 2007).

Future Directions

While 5-Methyl-7-methoxyisoflavone is marketed as a bodybuilding supplement, there is no meaningful clinical evidence to support its usefulness . A study published in 2006 examined the effect of methoxyflavone on training adaptations and markers of muscle anabolism and catabolism, but no measurable effects were observed in athletic performance or in levels of testosterone and cortisol . More research is needed to fully understand the potential benefits and risks of this compound.

properties

IUPAC Name

7-methoxy-5-methyl-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-8-13(19-2)9-15-16(11)17(18)14(10-20-15)12-6-4-3-5-7-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOUYULOZZRTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Record name 5-Methyl-7-methoxyisoflavone
Source Wikipedia
URL https://en.wikipedia.org/wiki/5-Methyl-7-methoxyisoflavone
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002754
Record name 5-Methyl-7-methoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-7-methoxyisoflavone

CAS RN

82517-12-2
Record name 5-Methyl-7-methoxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82517-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyvone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082517122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-7-methoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-4-one, 7-methoxy-5-methyl-3-phenyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHOXYVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHW23TRU3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
A Gaspari - nutrientjournal.com
… 5-Methyl-7-methoxyisoflavone is a synthetic chemical compound marketed as a bodybuilding supplement. Isoflavones are organic compounds, mostly naturally occurring, related to the …
Number of citations: 0 nutrientjournal.com
T Incledon, D Van Gammeren, J Antonio - Medicine & Science in Sports & …, 2001 - LWW
Number of citations: 14
Y Lecompte, M Rosset, C Richeval, L Humbert… - … of Pharmaceutical and …, 2014 - Elsevier
… Methoxyisoflavone (5-methyl-7-methoxyisoflavone) is a synthetic isoflavone used by bodybuilders for its ergogenic properties. A recent study demonstrated that methoxyisoflavone …
Number of citations: 12 www.sciencedirect.com
M Iannone, F Botrè, S Parenti… - Rapid …, 2019 - Wiley Online Library
… The in vivo metabolism of methoxyisoflavone (5-methyl-7-methoxyisoflavone) and ipriflavone (7-isopropoxyisoflavone), respectively present in a dietary supplement and in a …
A Alshahrie - Materials Research Bulletin, 2016 - Elsevier
… Here, we have developed a novel recipe for preparing Zn 1−x Mn x O thin films (0.01 ≤ x ≤ 0.09) via 5-methyl-7-methoxyisoflavone assisted spin-coating technique for improving the …
Number of citations: 3 www.sciencedirect.com
C Agresti, R Mechelli, S Olla, C Veroni… - Current Medicinal …, 2020 - ingentaconnect.com
… available analogues of 5-methyl-7-methoxyisoflavone were not … the activity of 5-methyl-7methoxyisoflavone in our assays … of edaravone and 5-methyl-7-methoxyisoflavone. The good …
Number of citations: 6 www.ingentaconnect.com
CD Wilborn, LW Taylor, BI Campbell… - Journal of the …, 2006 - Taylor & Francis
… the effects of 5-methyl-7-methoxyisoflavone supplementation (800 … Inclendon et al[] reported 5-methyl-7-methoxyisoflavone … value of 5-methyl-7-methoxyisoflavone supplementation in …
Number of citations: 82 www.tandfonline.com
N Gong, K Hu, G Jin, G Du, Y Lu - RSC advances, 2016 - pubs.rsc.org
A novel metastable polymorph and an unstable amorphous phase of methoxyflavone were discovered after a decade since the first report of the X-ray crystal structure of this bioactive …
Number of citations: 5 pubs.rsc.org
C Eleuteri, S Olla, C Veroni, R Umeton, R Mechelli… - Scientific reports, 2017 - nature.com
… By real time RT-PCR, we demonstrated that after 4 days of incubation edaravone, 5-methyl-7-methoxyisoflavone and lovastatin, but not losartan, significantly (p ≤ 0.05) stimulated MBP …
Number of citations: 35 www.nature.com
S Lee, KC Lim, SY Shin, YH Lee - Bioorganic & medicinal chemistry letters, 2010 - Elsevier
The transcription factor NF-κB regulates diverse biological activities, such as inflammatory responses, cell proliferation, and cell survival. Isoflavones are known to have anti-…
Number of citations: 9 www.sciencedirect.com

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